Stearyl Alcohol

Beschreibung

Stearyl alcohol has been reported in Camellia sinensis, Apis, and other organisms with data available.

Eigenschaften

IUPAC Name |

octadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDOVTGHNKAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026935 | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

210.5 °C at 15 mm Hg, 336 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °C, 392 °F (200 °C) (Closed cup), 170 °C | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid) | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133 | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets from ethanol, Unctuous white flakes or granules | |

CAS No. |

112-92-5, 68911-61-5 | |

| Record name | Stearyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl alcohol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C18-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068911615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR89I4H1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Stearyl Alcohol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl alcohol (IUPAC name: octadecan-1-ol) is a long-chain saturated fatty alcohol with the chemical formula C18H38O.[1][2][3] It is a versatile and widely used excipient in the pharmaceutical, cosmetic, and food industries.[1][4] In pharmaceutical formulations, it primarily functions as an emollient, emulsifier, viscosity-increasing agent, and a lubricant in tablet and capsule manufacturing.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its use in drug development.

Chemical Structure and Identification

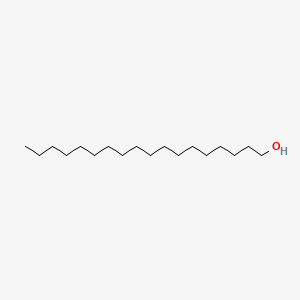

This compound consists of an 18-carbon aliphatic chain with a hydroxyl group at one end.[4] This structure imparts both lipophilic (the long carbon chain) and hydrophilic (the hydroxyl group) characteristics, making it a useful surfactant and co-emulsifier.

Chemical Structure:

CH₃(CH₂)₁₆CH₂OH

A comprehensive list of chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | octadecan-1-ol[3] |

| CAS Number | 112-92-5[3] |

| Chemical Formula | C₁₈H₃₈O[1][3] |

| Molecular Weight | 270.49 g/mol [1][3] |

| Synonyms | 1-Octadecanol, n-Octadecyl alcohol[3] |

Physicochemical Properties

This compound is a white, waxy solid at room temperature with a faint odor.[6] Its physical and chemical properties are critical to its functionality in various formulations.

Summary of Physicochemical Properties

| Property | Value |

| Melting Point | 59.4 - 59.8 °C[1] |

| Boiling Point | 210 °C at 15 mmHg[1] |

| Density | 0.812 g/cm³[1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform.[5] |

| pKa | ~16-18 |

Toxicological Properties

This compound is generally considered a safe and non-toxic material for its intended use in pharmaceutical and cosmetic products.

Summary of Toxicological Data

| Parameter | Value |

| LD50 (Oral, Rat) | > 5000 mg/kg |

Experimental Protocols

This compound is a key component in various pharmaceutical dosage forms. The following sections provide detailed methodologies for its application in the formulation of emulsions, solid lipid nanoparticles, and tablets.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a basic oil-in-water emulsion where this compound acts as a co-emulsifier and thickening agent.

Methodology:

-

Oil Phase Preparation:

-

In a suitable vessel, combine the oil-soluble components, including the active pharmaceutical ingredient (API) if it is oil-soluble, and this compound.

-

Heat the mixture to 70-75°C with constant stirring until all components are completely melted and homogenous.

-

-

Aqueous Phase Preparation:

-

In a separate vessel, dissolve the water-soluble components, including any preservatives and humectants, in purified water.

-

Heat the aqueous phase to 70-75°C.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase with continuous high-shear mixing.

-

Continue homogenization for 10-15 minutes to ensure the formation of a stable emulsion with a uniform droplet size.

-

-

Cooling:

-

Reduce the mixing speed and allow the emulsion to cool to room temperature with gentle stirring.

-

-

Finalization:

-

Once cooled, the pH of the emulsion can be adjusted if necessary.

-

The final product should be a stable, homogenous cream or lotion.

-

Formulation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the hot homogenization method for preparing solid lipid nanoparticles (SLNs) using this compound as the solid lipid matrix.

Methodology:

-

Lipid Phase Preparation:

-

Melt the this compound at a temperature approximately 5-10°C above its melting point.

-

Dissolve the lipophilic drug in the molten this compound.

-

-

Aqueous Phase Preparation:

-

Dissolve the surfactant (e.g., Poloxamer 188) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Pre-emulsion Formation:

-

Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.

-

-

Homogenization:

-

Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

-

-

Cooling and Nanoparticle Formation:

-

Cool the resulting nanoemulsion in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Purification:

-

The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

-

Direct Compression Tablet Formulation

This protocol describes the use of this compound as a lubricant in a direct compression tablet formulation.

Methodology:

-

Sieving and Weighing:

-

Individually sieve the active pharmaceutical ingredient (API), filler (e.g., microcrystalline cellulose), disintegrant (e.g., croscarmellose sodium), and this compound through an appropriate mesh size to ensure particle size uniformity.

-

Accurately weigh each component.

-

-

Blending:

-

Combine the API, filler, and disintegrant in a suitable blender (e.g., a V-blender).

-

Blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.

-

-

Lubrication:

-

Add the sieved this compound to the powder blend.

-

Blend for a shorter duration (e.g., 3-5 minutes). Over-blending with the lubricant can negatively impact tablet hardness and dissolution.

-

-

Compression:

-

Transfer the final lubricated blend to a tablet press.

-

Compress the blend into tablets of the desired weight, hardness, and thickness.

-

-

In-Process Quality Control:

-

Monitor tablet weight variation, hardness, friability, and disintegration time during the compression process.

-

Applications in Drug Development

This compound's versatile properties make it a valuable excipient in a wide range of pharmaceutical applications:

-

Topical Formulations: In creams, lotions, and ointments, it acts as an emollient, providing a lubricating and soothing effect on the skin.[6] It also functions as a thickener and stabilizer for emulsions.[6]

-

Oral Solid Dosage Forms: As a lubricant in tablet and capsule formulations, it prevents the adhesion of the powder blend to the punches and dies of the tablet press, ensuring a smooth manufacturing process.[5]

-

Controlled-Release Systems: this compound can be used to form a matrix in tablets or as a component of coatings to control the release rate of the active pharmaceutical ingredient.

-

Nanoparticulate Drug Delivery: It serves as a solid lipid core in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the bioavailability and stability of poorly water-soluble drugs.

Conclusion

This compound is a multifunctional excipient with a well-established safety profile and a broad range of applications in pharmaceutical formulation and drug development. Its physicochemical properties, particularly its amphiphilic nature and solid-state at room temperature, make it an invaluable tool for formulators. The experimental protocols provided in this guide offer a practical framework for the utilization of this compound in creating stable and effective dosage forms. As drug delivery technologies continue to advance, the versatility of this compound will likely ensure its continued importance in the development of innovative pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. medmuv.com [medmuv.com]

- 3. industrialpharmacist.com [industrialpharmacist.com]

- 4. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]

- 5. CN101293827A - Method for synthesizing stearic acid stearyl ester - Google Patents [patents.google.com]

- 6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

Synthesis of stearyl alcohol from stearic acid

An In-depth Technical Guide to the Synthesis of Stearyl Alcohol from Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound (1-octadecanol) from stearic acid, a critical transformation for producing a widely used fatty alcohol in the pharmaceutical, cosmetic, and industrial sectors. This document details the prevalent catalytic hydrogenation methods, offering in-depth experimental protocols, comparative quantitative data, and visual representations of the core chemical processes and workflows.

Introduction

This compound (CH₃(CH₂)₁₆CH₂OH) is a long-chain fatty alcohol valued for its emollient, emulsifying, and thickening properties.[1] Its synthesis primarily involves the reduction of stearic acid, a saturated fatty acid. The most common industrial method is catalytic hydrogenation, where stearic acid reacts with hydrogen gas in the presence of a catalyst.[2] Historically, chromite-based catalysts were used, but environmental concerns have driven the development of more benign and efficient catalytic systems.[1] This guide focuses on modern heterogeneous catalytic methods for the synthesis of this compound.

Catalytic Hydrogenation Methods

The reduction of stearic acid to this compound is typically performed via high-pressure hydrogenation. The general reaction is as follows:

CH₃(CH₂)₁₆COOH + 2H₂ → CH₃(CH₂)₁₆CH₂OH + H₂O

Several catalyst systems have been developed to facilitate this reaction with high selectivity and yield. The key is to reduce the carboxylic acid group to an alcohol without further reduction to the corresponding alkane (octadecane).

Cobalt-Based Catalysts

Cobalt supported on silica (Co/SiO₂) has emerged as a promising alternative to traditional catalysts.[1] It operates under milder conditions than chromite-based catalysts and demonstrates high selectivity to this compound.[1] The catalyst's activity is influenced by the cobalt loading, with optimal performance generally observed between 4-8 wt% cobalt.[1]

Ruthenium-Tin-Based Catalysts

Bimetallic catalysts containing ruthenium and tin supported on nitrogen-doped carbon (Ru-Sn/N-C) have shown efficacy for this transformation under relatively mild conditions. The nitrogen-doped carbon support plays a crucial role in the dispersion and stability of the metallic nanoparticles.

Palladium-Tin-Based Catalysts

Palladium-tin bimetallic catalysts supported on carbon (Pd-Sn/C) are also effective for the selective hydrogenation of stearic acid. The synergy between palladium and tin is believed to be crucial for the high selectivity towards the desired fatty alcohol.[3]

Quantitative Data Presentation

The following tables summarize the quantitative data for different catalytic systems used in the synthesis of this compound from stearic acid.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Temperature (°C) | Pressure (bar/MPa) | Stearic Acid Conversion (%) | This compound Selectivity/Yield (%) | Reference |

| Co/SiO₂ (4-8 wt% Co) | 300 | 50 bar | High | >93% Selectivity | [1] |

| Ru-Sn/N-C | 140 - 180 | 5 MPa | Not specified | 82% Yield | |

| Pd-Sn(1.5)/C | 240 | 3.0 MPa | 100% | 73.1% Yield | [3] |

Table 2: Detailed Reaction Conditions for Selected Catalytic Systems

| Parameter | Co/SiO₂ | Ru-Sn/N-C | Pd-Sn(1.5)/C |

| Catalyst Loading | Not specified | Not specified | 0.05 g |

| Stearic Acid Amount | Not specified | 56.9 g (0.2 mol) | 0.2844 g (1.0 mmol) |

| Solvent | Not specified | Water | 2-propanol/H₂O (4:1 v/v) |

| Reaction Time | Not specified | Not specified | 13 h |

| Reactor Type | Batch Reactor | Not specified | Batch Reactor |

Experimental Protocols

Catalyst Preparation

4.1.1. Preparation of Co/SiO₂ Catalyst (Impregnation Method)

This protocol describes a general impregnation method for preparing a cobalt-on-silica catalyst.

-

Support Preparation: Dry the silica (SiO₂) support at 120°C for several hours to remove adsorbed water.

-

Impregnation Solution: Prepare a solution of a cobalt precursor, such as cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), in a suitable solvent like deionized water or ethanol. The concentration should be calculated to achieve the desired cobalt loading (e.g., 4-8 wt%).

-

Impregnation: Add the silica support to the impregnation solution. Allow the mixture to stand for several hours to ensure complete and uniform wetting of the support.

-

Drying: Remove the solvent by evaporation under reduced pressure or by slow heating in an oven at a temperature below the decomposition point of the cobalt salt (e.g., 80-100°C).

-

Calcination: Calcine the dried material in a furnace in a flow of air or an inert gas. The temperature is ramped up to a high temperature (e.g., 400-500°C) and held for several hours to decompose the cobalt salt to cobalt oxide.

-

Reduction: Prior to the hydrogenation reaction, the calcined catalyst is typically reduced in a stream of hydrogen gas at an elevated temperature (e.g., 300-400°C) to convert the cobalt oxide to metallic cobalt, the active catalytic species.

4.1.2. Preparation of Ru-Sn/N-C Catalyst (One-Pot Pyrolysis)

This method describes the synthesis of a Ru-Sn catalyst on a nitrogen-doped carbon support.

-

Precursor Mixture: Prepare a mixture of melamine, glucose, and zinc chloride (ZnCl₂) as the precursors for the nitrogen-doped carbon support.

-

Metal Addition: Add ruthenium and tin precursors (e.g., ruthenium(III) chloride and tin(IV) chloride) to the mixture.

-

Pyrolysis: Heat the mixture under a nitrogen atmosphere at a high temperature (e.g., 800°C) for approximately one hour. During this process, the organic precursors carbonize and incorporate nitrogen, while the metal salts are reduced to form the bimetallic Ru-Sn nanoparticles dispersed on the N-doped carbon support.

-

Post-Treatment: After pyrolysis, the resulting material is typically washed to remove any remaining salts and then dried.

Hydrogenation of Stearic Acid to this compound

This protocol is based on the procedure for the Pd-Sn/C catalyzed hydrogenation and can be adapted for other catalytic systems with appropriate modifications to the reaction conditions.[3]

-

Reactor Setup: Place the catalyst (e.g., 0.05 g of Pd-Sn(1.5)/C), stearic acid (0.2844 g, 1.0 mmol), and the solvent (5 ml of 2-propanol/H₂O, 4:1 v/v) into a glass reaction tube within a stainless steel batch reactor.[3]

-

Purging: Seal the reactor and purge it several times with hydrogen gas to remove air.

-

Pressurization: Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 3.0 MPa) at room temperature.[3]

-

Reaction: Heat the reactor to the target temperature (e.g., 240°C) while stirring vigorously (e.g., 800 rpm).[3] Maintain these conditions for the specified reaction time (e.g., 13 hours).[3]

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure.

-

Product Isolation and Analysis: Open the reactor and add an internal standard (e.g., dodecane) for quantitative analysis.[3] The product mixture can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of stearic acid and the selectivity to this compound.[3]

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to isolate pure this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the hydrogenation of stearic acid to this compound.

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

References

Natural sources and derivation of stearyl alcohol

An In-depth Technical Guide on the Natural Sources and Derivation of Stearyl Alcohol

Introduction

This compound, also known as 1-octadecanol, is a long-chain fatty alcohol with the chemical formula C18H38O.[1] It is a white, waxy solid at room temperature, insoluble in water but soluble in organic solvents.[1][2] This versatile compound is a staple ingredient in a multitude of industries, including pharmaceuticals, cosmetics, and personal care.[1][3] In pharmaceutical formulations, it functions as an emollient, emulsion stabilizer, viscosity-increasing agent, and a stiffening agent in ointments and creams.[3][4][5] For researchers and drug development professionals, a thorough understanding of its origins and synthesis is critical for formulation design, quality control, and sourcing of raw materials. This guide provides a detailed examination of the natural sources of this compound and the primary industrial methods for its derivation.

Natural Sources of this compound

This compound is predominantly derived from natural, renewable sources, primarily vegetable oils and animal fats.[1][6] Emerging biotechnological methods also present a novel route for its production.[7]

Plant-Based Sources

The most significant commercial sources of this compound are plant-derived triglycerides found in tropical oils.[8][9]

-

Palm Oil and Palm Kernel Oil : These are the most common raw materials for this compound production.[10][11] They are rich in stearic acid and other fatty acids that can be converted to their corresponding alcohols.

-

Coconut Oil : Another primary source, coconut oil contains a mixture of fatty acids, including stearic acid, which can be isolated and reduced.[2][12][13][14]

-

Other Vegetable Sources : Rich plant sources also include cocoa butter and shea butter, which are known for their high content of stearic acid.[15][16]

Animal-Based Sources

Historically, this compound was sourced from animal fats.[1]

-

Animal Fats : Stearic acid is a prevalent saturated fatty acid in animal fats, which can be hydrolyzed and subsequently hydrogenated.[15][16]

-

Sperm Whale Oil : In the past, sperm whale oil was a significant source, but this has been abandoned due to the protection of whales and the availability of sustainable plant-based alternatives.[5]

Microbial Synthesis

A novel and sustainable approach for producing fatty alcohols involves microbial fermentation. Genetically engineered microorganisms, such as E. coli, can be programmed to produce specific fatty alcohols like this compound from simple carbon sources like glucose.[7][17] This method offers the potential for a highly controlled, consistent, and sustainable supply chain, independent of agricultural price fluctuations.[17] A model-assisted engineered strain of E. coli has been reported to produce 12.5 g/L of cetearyl alcohol (a mixture of cetyl and this compound) under fed-batch cultivation conditions.[7]

Derivation and Synthesis of this compound

The industrial production of this compound from natural fats and oils involves two primary chemical pathways: the direct hydrogenation of stearic acid and the transesterification of triglycerides followed by hydrogenation of the resulting fatty acid methyl ester.

Pathway 1: Catalytic Hydrogenation of Stearic Acid

This is the most direct method for producing this compound.[18][19] Stearic acid, obtained from the hydrolysis of fats and oils, is catalytically reduced with hydrogen gas under high temperature and pressure.

The overall reaction is: CH₃(CH₂)₁₆COOH + 2H₂ → CH₃(CH₂)₁₆CH₂OH + H₂O

This process requires robust catalysts to achieve high conversion and selectivity, as side reactions can lead to the formation of alkanes like octadecane.[20] Historically, chromium-based catalysts were used, but environmental concerns have driven the development of chromium-free alternatives.[20][21]

Pathway 2: Transesterification and Hydrogenation of Fatty Acid Esters

This pathway is common in large-scale oleochemical production. Triglycerides from sources like palm or coconut oil are first converted into fatty acid methyl esters (FAMEs) through transesterification with methanol. The resulting methyl stearate is then separated and catalytically hydrogenated to yield this compound.[22]

The reactions are:

-

Transesterification : C₃H₅(OOCR)₃ + 3CH₃OH → 3CH₃OOCR + C₃H₅(OH)₃ (Triglyceride + Methanol → FAMEs + Glycerol)

-

Hydrogenation : CH₃(CH₂)₁₆COOCH₃ + 2H₂ → CH₃(CH₂)₁₆CH₂OH + CH₃OH (Methyl Stearate + Hydrogen → this compound + Methanol)

This route is advantageous as it allows for the separation of different fatty acid esters by distillation before the hydrogenation step, leading to a purer final product.[22]

Data Presentation: Reaction Parameters

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Catalytic Hydrogenation of Stearic Acid

| Catalyst | Temperature (°C) | Pressure (MPa) | Stearic Acid Conversion (%) | This compound Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Co/SiO₂ | 300 | 5 | >95% | >93% | [20] |

| 4%Pt-4%Re/TiO₂ | 130 | 2 | 87% | ~75% | [23] |

| Pd-Sn(1.5)/C | 240 | 3 | 100% | 73.1% | [21] |

| Ni-MoOx/CeO₂ | 235 | 3 | 98.0% | 96.2% |[24] |

Table 2: Catalytic Hydrogenation of Stearic Acid Esters

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Substrate Conversion (%) | This compound Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl Stearate | Cu-Al-Ba | 240 | 6 | 98.0% | 96.6% | [25] |

| Ethyl Stearate | Ru on Tungstated Zirconia | 175 | 4 | >98% | >98% |[26] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Stearic Acid

This protocol is a representative procedure for the synthesis of this compound via the direct hydrogenation of stearic acid.

1. Catalyst Preparation and Activation:

- Synthesize the desired catalyst (e.g., Pd-Sn/C) via a hydrothermal method or procure a commercial catalyst.[21]

- The catalyst is typically pre-reduced in-situ before the reaction. Suspend the catalyst in a solvent (e.g., dodecane) within the reactor.[23]

- Purge the reactor with an inert gas (e.g., N₂) and then heat under a flow of H₂ at a specified temperature (e.g., 400°C for 3 hours) to activate the catalyst.[21]

2. Hydrogenation Reaction:

- Cool the reactor and introduce the reactants: stearic acid and solvent (e.g., 2-propanol/H₂O).[21]

- Seal the reactor and purge it several times with H₂ to remove any remaining inert gas.

- Pressurize the reactor with H₂ to the target pressure (e.g., 3.0 MPa).[21]

- Heat the reactor to the desired reaction temperature (e.g., 240°C) while stirring vigorously (e.g., 1500 rpm) to ensure proper mixing and mass transfer.[21][23]

- Maintain these conditions for the required reaction time (e.g., 5-13 hours).[21][23] Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC).

3. Product Isolation and Purification:

- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂.

- Filter the reaction mixture to remove the solid catalyst.

- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

- The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by distillation under reduced pressure to yield a high-purity product.[27]

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol is adapted from the USP monograph for this compound and is suitable for determining the purity and composition of the final product.[28]

1. Preparation of Solutions:

- System Suitability Solution: Prepare a solution in dehydrated alcohol containing known concentrations of USP this compound Reference Standard (RS) (e.g., ~9 mg/mL) and USP Cetyl Alcohol RS (e.g., ~1 mg/mL) to verify the chromatographic system's performance.[28]

- Assay Preparation: Accurately weigh and dissolve the synthesized this compound sample in dehydrated alcohol to a final concentration of 10 mg/mL.[28]

2. Chromatographic System:

- Instrument: Gas chromatograph equipped with a flame-ionization detector (FID).[28]

- Column: A suitable column, such as a 3-mm × 2-m column packed with 10% liquid phase G2 on support S1A.[28]

- Carrier Gas: Helium.[28]

- Temperatures: Set the column temperature to ~205°C, the injection port to ~275°C, and the detector to ~250°C.[28]

3. Procedure:

- Inject the System Suitability Solution and record the peak responses. The resolution between the cetyl alcohol and this compound peaks should be adequate to ensure proper separation.

- Inject the Assay Preparation and record the chromatogram.

- Calculate the percentage of this compound in the sample by comparing the peak area of this compound in the Assay Preparation to that of the standard, correcting for concentrations.

Process and Workflow Visualizations

The following diagrams illustrate the primary pathways for this compound derivation.

Caption: Overview of major derivation pathways for this compound.

Caption: Experimental workflow for direct hydrogenation of stearic acid.

References

- 1. alphachem.biz [alphachem.biz]

- 2. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]

- 3. Chempri [chempri.com]

- 4. drugs.com [drugs.com]

- 5. phexcom.com [phexcom.com]

- 6. jiuanchemical.com [jiuanchemical.com]

- 7. birac.nic.in [birac.nic.in]

- 8. imarcgroup.com [imarcgroup.com]

- 9. marketintelo.com [marketintelo.com]

- 10. tomsofmaine.ca [tomsofmaine.ca]

- 11. This compound [wilmar-international.com]

- 12. puriya.com [puriya.com]

- 13. makingcosmetics.com [makingcosmetics.com]

- 14. coherentmarketinsights.com [coherentmarketinsights.com]

- 15. This compound - Ataman Kimya [atamanchemicals.com]

- 16. atamankimya.com [atamankimya.com]

- 17. techex.in [techex.in]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. catalysis-conferences.com [catalysis-conferences.com]

- 21. journal.bcrec.id [journal.bcrec.id]

- 22. Leading Supplier this compound - Oleochemicals [oleochemicals.in]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. rsc.org [rsc.org]

- 28. This compound [drugfuture.com]

A Comprehensive Technical Guide to 1-Octadecanol: Physical, Chemical, and Formulation Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the chemical formula CH3(CH2)16CH2OH.[1][2] It is a white, waxy solid at room temperature and is widely utilized across the pharmaceutical, cosmetic, and food industries for its versatile properties.[3][4] This technical guide provides an in-depth overview of the core physical and chemical characteristics of 1-octadecanol, detailed experimental methodologies for their determination, and its applications in drug development, particularly in novel drug delivery systems.

Physicochemical Properties

The functional utility of 1-octadecanol in various applications is a direct consequence of its distinct physicochemical properties. A summary of these quantitative characteristics is presented below.

Identification and General Properties

| Property | Value | Reference(s) |

| Chemical Name | 1-Octadecanol | [2] |

| Synonyms | This compound, Octadecan-1-ol | [5] |

| CAS Number | 112-92-5 | |

| Chemical Formula | C18H38O | [2] |

| Molecular Weight | 270.49 g/mol | [2] |

| Appearance | White, waxy flakes or granules with a faint odor. | [3] |

Thermal and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 56-60 °C | [6] |

| Boiling Point | 210 °C at 15 mmHg | [2] |

| Density | 0.812 g/cm³ at 25 °C | [2] |

| Flash Point | 185 °C (closed cup) | [2] |

| Refractive Index | 1.4388 at 60 °C | [2] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform. | [7] |

| LogP (Octanol-Water Partition Coefficient) | 7.4 | [7] |

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physicochemical properties is critical for formulation development and quality control. The following sections detail standard experimental methodologies for key properties of 1-octadecanol.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which 1-octadecanol transitions from a solid to a liquid.

Methodology:

-

A small, powdered sample of 1-octadecanol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Thiele tube).

-

The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range.[8]

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of 1-octadecanol equals the atmospheric pressure.

Methodology:

-

A sample of 1-octadecanol (at least 5 mL) is placed in a distillation flask with boiling chips.

-

The flask is heated, and the vapor is allowed to rise and equilibrate with the thermometer bulb.

-

The temperature is recorded when the liquid is actively boiling and a steady stream of distillate is collected.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.[9][10]

Solubility Assessment

Objective: To qualitatively or quantitatively determine the solubility of 1-octadecanol in various solvents.

Methodology:

-

A known mass of 1-octadecanol is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a specified period to reach equilibrium.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of 1-octadecanol in the filtrate is determined using an appropriate analytical technique (e.g., gravimetry after solvent evaporation, or chromatography).[11]

Flash Point Determination (Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of 1-octadecanol will ignite in the presence of an ignition source.

Methodology:

-

A specified volume of the sample is placed in the test cup of a closed-cup flash point tester (e.g., Pensky-Martens).

-

The sample is heated at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[12][13]

Applications in Drug Development

1-Octadecanol is a versatile excipient in pharmaceutical formulations, primarily due to its safety, stability, and functional properties.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

1-Octadecanol is a key lipid component in the formulation of SLNs and NLCs, which are advanced drug delivery systems for poorly water-soluble drugs. It acts as a solid matrix to encapsulate the active pharmaceutical ingredient (API), providing benefits such as:

-

Controlled and sustained drug release.[14]

-

Protection of the API from degradation.

-

Improved bioavailability.

The following diagram illustrates a typical workflow for the preparation of SLNs using the hot homogenization technique.

Nanoemulsions

Nanoemulsions are transparent or translucent oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. 1-Octadecanol can be incorporated into the oil phase of nanoemulsions to enhance their stability and modify the release characteristics of encapsulated drugs.

The following diagram illustrates the preparation of a nanoemulsion using the solvent evaporation method.

Transdermal Penetration Enhancer

1-Octadecanol can act as a chemical penetration enhancer, facilitating the transport of drugs across the stratum corneum, the outermost layer of the skin.[14] Its mechanism of action is primarily attributed to its ability to disrupt the highly ordered lipid structure of the stratum corneum.

The following diagram illustrates the proposed mechanism of action of 1-octadecanol as a penetration enhancer.

Conclusion

1-Octadecanol is a well-characterized fatty alcohol with a broad range of applications in drug development. Its defined physicochemical properties, coupled with its roles as a lipid matrix former in nanoparticles, a stabilizer in emulsions, and a penetration enhancer, make it an invaluable excipient for formulation scientists. The experimental protocols and workflows provided in this guide serve as a foundational resource for the effective utilization and characterization of 1-octadecanol in pharmaceutical research and development.

References

- 1. alphachem.biz [alphachem.biz]

- 2. phexcom.com [phexcom.com]

- 3. STEARYL ALCHOHOL – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. delltech.com [delltech.com]

- 13. youtube.com [youtube.com]

- 14. 1-OCTADECANOL - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Role of Stearyl Alcohol in Pharmaceutical Research and Development

Abstract: Stearyl alcohol, also known as 1-octadecanol, is a long-chain saturated fatty alcohol derived from natural sources like coconut or palm oil.[1][2] It presents as a white, waxy solid in the form of flakes or granules and is insoluble in water.[1][3] Within the realms of pharmaceutical research, drug development, and cosmetics, this compound is a highly versatile and indispensable excipient.[4][5] Its utility stems from its multifaceted functions as an emollient, emulsifier, viscosity modifier, and stabilizer in a vast array of formulations.[1][4] Furthermore, its role extends to advanced applications in modern drug delivery systems, including controlled-release matrices and the fabrication of lipid-based nanoparticles. This guide provides a comprehensive technical overview of this compound's physicochemical properties, its core functions in research, detailed experimental protocols, and relevant quantitative data for scientists and formulation professionals.

Physicochemical Properties of this compound

This compound's performance in research and formulation is fundamentally governed by its chemical and physical characteristics. It is a straight-chain fatty alcohol with the chemical formula C18H38O.[6] Its long 18-carbon chain imparts significant hydrophobicity, while the terminal hydroxyl (-OH) group provides a site for chemical interactions.[6]

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Formula | C18H38O | [6][7] |

| Molecular Weight | 270.5 g/mol | [7][8] |

| Appearance | White, waxy flakes or granules with a faint odor | [4][9] |

| Melting Point | 58-60°C (136-140°F) | [7][9] |

| Boiling Point | 344°C (decomposes before boiling at atmospheric pressure) | [6][9] |

| Density | 0.812 g/cm³ (at 59°C) | [6][8] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, oils | [6][7][9] |

| LogP (Octanol/Water) | 8.22 | [8] |

| Acute Oral Toxicity (LD50, rat) | >2,000 mg/kg to 20 g/kg |[10][11] |

Core Functions and Applications in Research

This compound's value in research is demonstrated through its application in both conventional and advanced dosage forms. Its primary roles are centered on creating stable, effective, and aesthetically pleasing formulations.

2.1 Emulsion and Formulation Stability In topical creams, lotions, and ointments, this compound is a cornerstone ingredient.[12][13] It functions as a co-emulsifier and a powerful stabilizing agent in both oil-in-water (O/W) and water-in-oil (W/O) emulsions.[4][14] By increasing the viscosity, it enhances the stability and texture of formulations, preventing the separation of oil and water phases.[1][6] This "self-bodying action" is crucial for the consistency and shelf-life of semi-solid products.[15] As an emollient, it forms a protective, non-greasy film on the skin that reduces moisture loss, making it ideal for hydrating and soothing applications.[3][4][16]

2.2 Controlled Drug Release Systems The waxy, solid nature of this compound makes it an effective matrix-forming agent for controlled-release drug delivery systems.[7][17] When incorporated into tablet formulations, it can retard the penetration of water, thereby slowing the dissolution and release of the active pharmaceutical ingredient (API).[10][17] This property is leveraged to design sustained-release oral dosage forms, reducing dosing frequency and improving patient compliance.[7][10] It has also been utilized in suppositories to modify the melting characteristics and drug release profile.[10][17]

2.3 Advanced Drug Delivery Systems this compound is a key component in the development of lipid-based nanocarriers, which are designed to enhance the solubility, stability, and bioavailability of drugs.[18][19][20]

-

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): As a solid lipid, this compound serves as the core matrix for encapsulating APIs in SLNs and NLCs.[21][22] These nanoparticles are investigated for topical, oral, and parenteral drug delivery, offering advantages like improved drug targeting and reduced systemic toxicity.[22]

-

Prodrug Nanoassemblies: Research has shown the utility of this compound in constructing novel drug delivery systems.[18] For instance, it has been used as a hydrophobic modifier to synthesize reduction-responsive this compound-cabazitaxel prodrugs that self-assemble into nanoparticles for cancer chemotherapy.[18]

-

Oleogels: Fatty alcohols like this compound are recognized as promising oleogelators.[23] They can self-organize within an oil phase to create a structured, self-standing gel, offering a potential substitute for saturated fats in food and pharmaceutical applications.[23]

Key Experimental Protocols

The following sections provide detailed methodologies for common research applications involving this compound.

3.1 Protocol: Preparation of a this compound-Based O/W Emulsion This protocol is based on the hot homogenization method, a standard technique for creating stable wax emulsions suitable for topical formulations or cell culture applications.[24]

-

1. Preparation of the Oil Phase:

-

In a beaker, melt this compound (e.g., 5-15% w/w) at a temperature 10-15°C above its melting point (approx. 70-75°C).[24]

-

If applicable, dissolve the oil-soluble API and any lipophilic surfactants (e.g., Span 60) in the molten lipid.

-

-

2. Preparation of the Aqueous Phase:

-

3. Pre-emulsification:

-

Slowly add the hot aqueous phase to the molten oil phase while stirring vigorously with a high-shear homogenizer (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.[24]

-

-

4. Homogenization:

-

For smaller particle sizes, immediately process the hot pre-emulsion using a high-pressure homogenizer or a high-energy sonicator. The number of passes and pressure/energy settings must be optimized for the specific formulation.[24]

-

-

5. Cooling and Solidification:

-

Rapidly cool the resulting nanoemulsion to room temperature by placing the container in an ice bath under gentle stirring. This step is critical for the solidification of the lipid droplets and prevention of particle aggregation.[24]

-

-

6. Characterization:

3.2 Protocol: Quality Control Analysis via Gas Chromatography (GC) This method is adapted from the USP-NF monograph for this compound and is used to determine purity and identify related fatty alcohol impurities.[26]

-

1. Standard and Sample Preparation:

-

Internal Standard Solution: Prepare a 1.0 mg/mL solution of 1-pentadecanol in ethanol.

-

Standard Solution: Prepare a 1.0 mg/mL solution of USP this compound RS in the Internal Standard Solution.

-

Sample Solution: Prepare a 1.0 mg/mL solution of the this compound sample in the Internal Standard Solution.

-

Note: All solutions must be heated in sealed containers in a 50°C water bath until the alcohol is fully dissolved, then cooled to room temperature and mixed well.[26]

-

-

2. Chromatographic System:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: 0.25-mm × 30-m fused silica capillary column coated with a 0.25-µm layer of phase G7.

-

Carrier Gas: Hydrogen at a constant flow rate of 2.0 mL/min.

-

Injection: 1 µL, Split ratio 100:1.

-

-

3. Temperature Program:

-

Injector Port: 270°C.

-

Detector: 280°C.

-

Oven: Start at 60°C, ramp at 20°C/min to 180°C, then ramp at 10°C/min to 220°C and hold for 5 minutes.[26]

-

-

4. Analysis:

-

Inject the standard and sample solutions. Calculate the percentage of this compound and any specified impurities in the sample by comparing the peak area ratios relative to the internal standard against those of the reference standard.

-

Quantitative Data from Formulation Studies

The precise concentration and combination of this compound with other excipients are critical to achieving desired formulation characteristics.

Table 2: Influence of Composition on Cetyl/Stearyl Alcohol Emulsion Properties

| Internal Phase (%) | Emulsifier (Tween 80/Span 60) (%) | Water (%) | Key Finding | Reference |

|---|---|---|---|---|

| 30 | 3 | 67 | Unstable, larger particle size | [25] |

| 30 | 15 | 55 | More stable, smaller particle size | [25] |

| 45 | 15 | 40 | High viscosity, stable formulation achieved with homogenization |[25] |

Table 3: Characterization of this compound-Based Lipid Nanoparticles

| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Finding | Reference |

|---|---|---|---|---|---|

| SLN | >250 | 0.3 - 0.6 | Lower absolute value | This compound-based particles were larger compared to other solid lipids tested. | [21] |

| NLC | <250 | 0.3 - 0.6 | Higher absolute value | NLCs showed smaller sizes than SLNs and higher electrostatic stability. |[21] |

Safety and Biocompatibility

This compound is widely regarded as a safe and biocompatible material for pharmaceutical and cosmetic use.[27][28]

-

Toxicity Profile: It exhibits a very low order of acute oral toxicity, with an LD50 in rats reported to be greater than 2,000 mg/kg.[11][27] It is generally considered a non-toxic and non-irritating material in topical preparations, though rare cases of allergic contact dermatitis have been reported.[10][27][29]

-

Regulatory Status: this compound is listed in the FDA Inactive Ingredients Guide for topical, oral, and vaginal preparations.[10] It is also considered a GRAS (Generally Recognized as Safe) substance, supporting its use in various applications.[23][30]

-

Metabolism: When ingested, this compound is poorly absorbed from the gastrointestinal tract.[8][13] It can be metabolized in the body, entering pathways for energy production or participating in the biosynthesis of other lipids.[13][30]

Conclusion

This compound is a foundational fatty alcohol in pharmaceutical and cosmetic sciences, prized for its versatility, safety, and efficacy.[4][18] Its primary functions as an emollient, thickener, and emulsion stabilizer are well-established and critical for the development of semi-solid topical products. For drug development professionals, its role extends into the advanced field of nanotechnology, where it serves as a fundamental building block for creating sophisticated drug delivery systems like solid lipid nanoparticles and prodrug nanoassemblies.[18][22] A thorough understanding of its physicochemical properties and its behavior in various formulations, as outlined in this guide, is essential for leveraging its full potential in modern research and development.

References

- 1. This compound Market Size,Trend & Growth Forecast by 2033 [straitsresearch.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lesielle.com [lesielle.com]

- 4. alphachem.biz [alphachem.biz]

- 5. genoaint.com [genoaint.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. chemiis.com [chemiis.com]

- 8. This compound | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jecibiochem.com [jecibiochem.com]

- 10. phexcom.com [phexcom.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. This compound - Ataman Kimya [atamanchemicals.com]

- 13. This compound: What is it and where is it used? [drugs.com]

- 14. cosmeticsinfo.org [cosmeticsinfo.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. This compound - Ataman Kimya [atamanchemicals.com]

- 17. This compound | Octadecan-1-ol | Cosmetic Ingredients Guide [ci.guide]

- 18. Reduction-Responsive this compound-Cabazitaxel Prodrug Nanoassemblies for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Comparative study between the viscoelastic behaviors of different lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. uspnf.com [uspnf.com]

- 27. cir-safety.org [cir-safety.org]

- 28. This compound in Skincare Is NBD—Dermatologists Explain Why [byrdie.com]

- 29. Seven cases of contact dermatitis due to this compound contained in topical medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Historical Preparation of Stearyl Alcohol from Sperm Whale Oil

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Historically, long-chain fatty alcohols such as stearyl alcohol were derived from natural sources, with sperm whale oil being a primary feedstock before the era of modern synthesis and the international ban on whaling.[1][2] This document provides a detailed technical overview of the methodologies used to extract and prepare this compound from this unique marine source. It explores the composition of sperm whale oil, the chemical pathways of saponification and reduction, and provides reconstructed experimental protocols based on historical chemical principles. The guide is intended to offer a comprehensive understanding of these now-obsolete oleochemical processes for historical and scientific reference.

Composition and Properties of Sperm Whale Oil

Sperm whale oil is not a typical fat; it is technically a liquid wax, primarily composed of wax esters (esters of long-chain fatty acids and long-chain fatty alcohols) with a smaller fraction of triglycerides.[3][4] The oil extracted from the head cavity, known as spermaceti, is particularly rich in wax esters like cetyl palmitate and has different properties from the oil rendered from the blubber.[3][5] This high concentration of wax esters made sperm whale oil an ideal raw material for the direct extraction of fatty alcohols.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of sperm whale oil, which influenced the historical processing methods.

| Property | Value | Source |

| Appearance | Clear, yellowish liquid | [3] |

| Density | 0.875 - 0.885 g/mL | [6] |

| Saponification Value | 123 - 147 mg KOH/g | [6] |

| Iodine Value | 80 - 84 | [6] |

| Unsaponifiable Matter | High (due to fatty alcohols) | [4] |

Data Presentation: Key Chemical Constituents

The unique composition of sperm whale oil, rich in both C16-C18 fatty acids and alcohols, was central to its use as a source for this compound.

| Constituent Type | Component | Approximate Percentage (in specific oil fractions) | Source |

| Fatty Acids (from Triglycerides) | Stearic Acid | ~2.8% (of total fatty acids in whale oil) | [5] |

| Palmitic Acid | ~15.6% (of total fatty acids in whale oil) | [5] | |

| Oleic Acid | ~35.2% (of total fatty acids in whale oil) | [5] | |

| Fatty Alcohols (from Wax Esters) | Octadecyl Alcohol (this compound) | ~6% (in head oil); ~1% (in blubber oil) | [7] |

| Cetyl Alcohol | ~45% (in head oil); ~25-27% (in blubber oil) | [7] | |

| Oleyl Alcohol | ~27-30% (in head oil); ~66-70% (in blubber oil) | [7] |

Historical Production Pathways

Two primary chemical routes could have been employed for the production of this compound from sperm whale oil: direct isolation via saponification and a more involved process of reduction of the corresponding fatty acid esters.

The most direct historical method involves the saponification of the wax esters and triglycerides present in the oil.[6][8] This process, a simple hydrolysis using a strong alkali, breaks the ester bonds.

-

Wax Esters are hydrolyzed to yield a fatty alcohol and a salt of a fatty acid (soap).

-

Triglycerides are hydrolyzed to yield glycerol and three molecules of soap.

The resulting mixture contains fatty alcohols (including this compound), soaps, and glycerol. The fatty alcohols, being insoluble in the aqueous soap solution, constitute the "unsaponifiable matter" and can be separated through extraction or distillation.

Prior to the advent of high-pressure catalytic hydrogenation, the Bouveault-Blanc reduction was a significant industrial process for converting esters to primary alcohols.[9][10] This method uses metallic sodium in the presence of a proton source, typically an alcohol like ethanol.[10]

The workflow for this pathway would be:

-

Saponification: The sperm whale oil is first saponified to liberate the fatty acids as their sodium salts.

-

Acidification: The soap mixture is acidified to produce the free fatty acids, including stearic acid.

-

Esterification: The stearic acid is then esterified with a simple alcohol (e.g., ethanol) to form ethyl stearate.

-

Reduction: The resulting ethyl stearate is reduced using the Bouveault-Blanc method to yield this compound.

This method, while more complex, would have been valuable for converting the entire stearic acid content of the oil into this compound, not just the portion already present as a fatty alcohol ester.

Visualized Workflows and Mechanisms

The following diagrams illustrate the logical and chemical processes involved in the historical production of this compound.

Caption: High-level workflow for two historical methods of producing this compound.

Caption: Saponification of a wax ester to yield fatty alcohols and soap.

Caption: Simplified mechanism of the Bouveault-Blanc ester reduction.

Reconstructed Experimental Protocols

The following protocols are detailed reconstructions of the laboratory-scale procedures based on the chemical principles of the time.

-

Saponification:

-

To a reflux apparatus, add 100g of sperm whale oil.

-

Prepare a solution of 20g of sodium hydroxide in 200mL of 95% ethanol.

-

Add the ethanolic NaOH solution to the oil. The mixture is heated under reflux for 2-3 hours until the reaction is complete (indicated by a clear, homogenous solution with no remaining oil droplets).

-

-

Removal of Ethanol:

-

Distill off the bulk of the ethanol solvent from the reaction mixture.

-

-

Extraction of Unsaponifiable Matter:

-

Dissolve the remaining soap paste in 300mL of hot distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Extract the aqueous layer three times with 100mL portions of diethyl ether. The fatty alcohols will partition into the ether layer.

-

Combine the ether extracts and wash them with a small amount of distilled water to remove any residual soap.

-

-

Isolation and Purification:

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the diethyl ether using a rotary evaporator to yield the crude fatty alcohol mixture (the "unsaponifiable matter").

-

The crude mixture can be further purified by fractional distillation or crystallization to isolate this compound from cetyl alcohol and other components.

-

(This protocol assumes the prior isolation and esterification of stearic acid from sperm whale oil.)

-

Reaction Setup:

-

In a large three-necked flask equipped with a reflux condenser and a mechanical stirrer, place 50g of ethyl stearate dissolved in 500mL of anhydrous ethanol.

-

The apparatus must be protected from atmospheric moisture.

-